molecular formula C20H16ClNO2 B5778455 N-[4-(benzyloxy)phenyl]-3-chlorobenzamide

N-[4-(benzyloxy)phenyl]-3-chlorobenzamide

Cat. No. B5778455
M. Wt: 337.8 g/mol
InChI Key: QAWIBPFMUDWCDF-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-3-chlorobenzamide, also known as BZP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BZP belongs to the class of benzamides and has been found to exhibit a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-3-chlorobenzamide is not fully understood. However, studies have suggested that N-[4-(benzyloxy)phenyl]-3-chlorobenzamide may act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer growth. N-[4-(benzyloxy)phenyl]-3-chlorobenzamide has also been found to modulate the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects
N-[4-(benzyloxy)phenyl]-3-chlorobenzamide has been found to exhibit a variety of biochemical and physiological effects. Studies have shown that N-[4-(benzyloxy)phenyl]-3-chlorobenzamide can induce apoptosis (cell death) in cancer cells, reduce inflammation, and protect against oxidative stress. N-[4-(benzyloxy)phenyl]-3-chlorobenzamide has also been found to modulate the activity of certain neurotransmitters in the brain, which may have implications for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(benzyloxy)phenyl]-3-chlorobenzamide in lab experiments is its relatively low toxicity. N-[4-(benzyloxy)phenyl]-3-chlorobenzamide has been found to have a low toxicity profile in animal studies, which makes it a promising candidate for further research. However, one limitation of using N-[4-(benzyloxy)phenyl]-3-chlorobenzamide in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer N-[4-(benzyloxy)phenyl]-3-chlorobenzamide in certain experimental settings.

Future Directions

There are several potential future directions for research on N-[4-(benzyloxy)phenyl]-3-chlorobenzamide. One area of interest is the development of N-[4-(benzyloxy)phenyl]-3-chlorobenzamide-based drugs for the treatment of cancer and inflammation. Another area of interest is the elucidation of the mechanism of action of N-[4-(benzyloxy)phenyl]-3-chlorobenzamide, which could provide insights into the development of new drugs targeting similar pathways. Additionally, further research is needed to determine the safety and efficacy of N-[4-(benzyloxy)phenyl]-3-chlorobenzamide in human clinical trials.

Synthesis Methods

The synthesis of N-[4-(benzyloxy)phenyl]-3-chlorobenzamide involves the reaction between 4-(benzyloxy)aniline and 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane and is typically carried out under reflux conditions.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-3-chlorobenzamide has been found to have potential therapeutic applications in the treatment of various diseases. Studies have shown that N-[4-(benzyloxy)phenyl]-3-chlorobenzamide exhibits anti-inflammatory, antioxidant, and anticancer properties. N-[4-(benzyloxy)phenyl]-3-chlorobenzamide has also been found to have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

3-chloro-N-(4-phenylmethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO2/c21-17-8-4-7-16(13-17)20(23)22-18-9-11-19(12-10-18)24-14-15-5-2-1-3-6-15/h1-13H,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWIBPFMUDWCDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(benzyloxy)phenyl]-3-chlorobenzamide

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